molecular formula C8H8BrClF3N B2795413 (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride CAS No. 2155856-59-8

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride

Cat. No.: B2795413
CAS No.: 2155856-59-8
M. Wt: 290.51
InChI Key: BSMSWFFVKHDUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4BrF3O. It is a colorless to yellow solid or liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)phenol is represented by the SMILES string OC1=CC(Br)=CC(C(F)(F)F)=C1 . This indicates that the molecule consists of a phenol group (OC1=CC=CC=C1) with bromine (Br) and trifluoromethyl (C(F)(F)F) substituents .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-5-(trifluoromethyl)phenol is 241.01 .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is primarily used in the synthesis of various organic molecules, including morpholine derivatives, imidazopyrimidine compounds, and azetidine derivatives. For instance, it serves as a precursor in synthesizing morpholine hydrochloride derivatives, which have been explored for their antidepressant activities (Tao Yuan, 2012). Similarly, its role in synthesizing novel imidazo[1,2-a]pyrimidine compounds highlights its utility in creating structures with potential pharmacological properties (J. Liu, 2013).

Antimicrobial and Cytotoxic Activities

Some synthesized compounds derived from this chemical have been evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized using related methodologies, demonstrated promising antibacterial and cytotoxic properties, underscoring the potential of this compound in developing new therapeutic agents (M. Noolvi et al., 2014).

Analytical Chemistry Applications

Derivatives of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride have been used in analytical chemistry for the derivatization of biogenic amines, facilitating their detection and quantification using techniques like LC-MS/MS and 19F NMR. This application is vital in food chemistry and pharmacology, where accurate measurement of biogenic amines is crucial (A. Jastrzębska et al., 2018).

Material Science

In material science, the compound's derivatives have been explored for the synthesis of novel materials with potential utility in electronics and photonics. This includes the synthesis of pyrazole derivatives, which could serve as ligands for metal complexes, demonstrating the compound's versatility beyond pharmacological applications (M. Martins et al., 2013).

Safety and Hazards

The safety information for 3-Bromo-5-(trifluoromethyl)phenol indicates that it has the following hazard statements: H302, H315, H319, H335. This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Amines can act as bases, accepting protons and forming salts . They can also participate in various chemical reactions, such as the formation of Schiff bases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment.

Properties

IUPAC Name

3-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMSWFFVKHDUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.